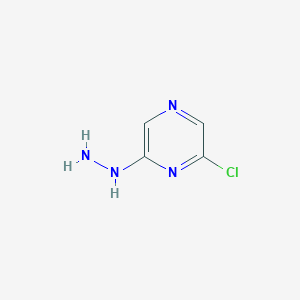

2-Chloro-6-hydrazinylpyrazine

Description

Significance in Heterocyclic Chemistry

2-Chloro-6-hydrazinylpyrazine holds a notable position within the domain of heterocyclic chemistry, specifically among nitrogen-containing heterocycles. Its parent structure, pyrazine, is a diazine, which is a six-membered aromatic ring containing two nitrogen atoms in a para-orientation. wikipedia.orgresearchgate.net This arrangement of nitrogen atoms creates an electron-deficient ring system, which distinguishes its chemical properties from other heterocycles like pyridine.

The significance of this compound is rooted in its dual-reactivity pattern. The molecule possesses two key reactive sites: the chlorine atom and the hydrazinyl group. The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution reactions. Simultaneously, the hydrazinyl group serves as a potent nucleophile and can readily participate in condensation reactions, particularly with carbonyl-containing compounds. This bifunctionality allows it to be a versatile building block in the construction of a wide array of more complex heterocyclic systems. wikidoc.org

Role as a Precursor in Complex Molecule Synthesis

The primary role of this compound in contemporary research is as a key intermediate or precursor in the synthesis of elaborate heterocyclic molecules. It is particularly instrumental in the preparation of fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines. chemrxiv.orgacs.org These resulting compounds are of significant interest in medicinal chemistry and have been investigated for various biological activities, including as potential antimalarial agents. chemrxiv.orgacs.orgucl.ac.uk

The synthesis of these complex structures typically involves a multi-step process. For instance, this compound can be reacted with reagents such as triethyl orthoformate or various aldehydes. acs.org These reactions, often catalyzed by an acid like p-toluenesulfonic acid, lead to the formation of the triazole ring fused to the pyrazine core. acs.org

The synthesis of this compound itself is typically achieved through the reaction of 2,6-dichloropyrazine with hydrazine hydrate in a solvent like ethanol. chemrxiv.orgacs.orgamazonaws.com The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring. chemrxiv.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63286-29-3 |

| Molecular Formula | C4H5ClN4 |

| Molecular Weight | 144.56 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 137–139 °C |

| Boiling Point | 254.8±50.0 °C |

| Density | 1.63 g/cm³ |

Data sourced from multiple references. bldpharm.comlab-chemicals.comchemrxiv.orgacs.orgchemicalbook.com

Table 2: Example Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dichloropyrazine | Hydrazine monohydrate, Ethanol | Reflux | This compound | 86% |

This is a representative synthesis; conditions and yields may vary. chemrxiv.orgacs.org

Historical Context of Pyrazine and Hydrazine Derivatives in Chemical Science

The scientific foundation for a compound like this compound rests on over a century of research into its constituent chemical families: pyrazines and hydrazines.

Pyrazine Derivatives: The synthesis of pyrazine rings is one of the older reactions in organic chemistry that remains in use. wikipedia.org The Staedel–Rugheimer pyrazine synthesis was first reported in 1876, followed by the Gutknecht pyrazine synthesis in 1879. wikipedia.org Pyrazines are not just laboratory creations; they are found in nature and contribute to the flavor and aroma of baked and roasted goods. wikipedia.org Industrially, pyrazine derivatives are important in the fragrance, flavor, and pharmaceutical sectors. researchgate.netnih.gov Their diverse pharmacological properties have made them a subject of sustained interest in medicinal chemistry. nih.govmdpi.com

Hydrazine Derivatives: The history of hydrazine chemistry began with its organic derivatives. acs.org Phenylhydrazine was first synthesized by Emil Fischer in 1875, twelve years before the parent compound, hydrazine, was first isolated by Theodor Curtius in 1887. wikidoc.orgacs.orgprinceton.edu The development of hydrazine and its derivatives was significantly spurred by World War II, leading to their use as rocket propellants. acs.orgprinceton.eduresearchgate.net Beyond rocketry, hydrazine derivatives are crucial intermediates in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. researchgate.netwisdomlib.org Their utility as bifunctional nucleophiles makes them a cornerstone in the synthesis of many heterocyclic compounds. wikidoc.org

Propriétés

IUPAC Name |

(6-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDQSVIJHNBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507103 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-29-3 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63286-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

####### 4.1.1.1.2.2. Impact of Saturated Heterocyclic Derivatives on Potency

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-hydrazinylpyrazine with high purity?

The most efficient method involves reacting 2,6-dichloropyrazine with 80% hydrazine hydrate in ethanol under reflux. Key parameters include maintaining stoichiometric ratios (1:1.2 for dichloropyrazine to hydrazine) and reaction times of 4–6 hours. Purification via filtration (instead of extraction or distillation) yields a pure product with minimal byproducts. Ethanol acts as both solvent and proton donor, enhancing nucleophilic substitution at the pyrazine ring’s chlorine sites .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and hydrazine attachment. For example, the disappearance of the C-6 chlorine peak in ¹³C NMR after hydrazine substitution indicates successful synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). Mass spectrometry (EI-MS) confirms molecular weight (M+ = 158.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the C-2 chlorine atom shows higher electrophilicity (Fukui indices: f⁻ = 0.12) compared to C-6 (f⁻ = 0.08), explaining preferential substitution at C-2. Exact exchange terms in functionals (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like activation energies .

Q. What mechanistic insights explain discrepancies in hydrazine substitution yields under varying conditions?

Competing pathways arise from solvent polarity and temperature. In ethanol, the reaction proceeds via an SNAr mechanism, with hydrazine acting as a bifunctional nucleophile. At elevated temperatures (>80°C), side reactions (e.g., dimerization of hydrazine) reduce yields. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a second-order dependence on hydrazine concentration, suggesting a rate-limiting nucleophilic attack .

Q. How can bioactivity assays be designed to evaluate this compound derivatives?

Derivatives functionalized at the hydrazine group (e.g., triazole or thiadiazole moieties) are screened for antimicrobial activity using broth microdilution (MIC assays against S. aureus and E. coli). Structure-activity relationship (SAR) studies correlate electronic effects (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups at the pyrazine ring enhance antibacterial potency by 30–50% .

Q. How should researchers resolve contradictions in spectroscopic data during derivative synthesis?

Conflicting NMR signals (e.g., unexpected splitting in ¹H spectra) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to distinguish tautomeric forms. For example, hydrazone vs. azo tautomers exhibit distinct NOESY correlations. Cross-validate with X-ray crystallography when possible, as seen in studies of analogous pyrazine derivatives .

Q. What strategies improve regioselectivity in functionalizing this compound?

Directing groups (e.g., methyl or methoxy) at C-3/C-5 positions alter electronic profiles, steering electrophilic attacks to specific sites. Computational electrostatic potential maps (MEPs) guide functionalization. For instance, introducing a methyl group at C-3 increases electron density at C-2, favoring Suzuki-Miyaura coupling at that position .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the product from unreacted dichloropyrazine. Recrystallization in ethanol/water (7:3) improves purity to >99%. Monitor via TLC (Rf = 0.4 in ethyl acetate) and HPLC retention time (tR = 6.2 min) .

Q. How do solvent effects influence the stability of this compound?

Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic form of the hydrazine group, reducing decomposition rates. In contrast, protic solvents (e.g., methanol) accelerate hydrolysis of the C-Cl bond. Solvent choice is critical for long-term storage; anhydrous DCM or THF is recommended .

Q. What computational tools are used to model structure-activity relationships (SAR) for pyrazine derivatives?

3D-QSAR with Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic fields to bioactivity data. For example, anthranilic diamide derivatives of this compound show enhanced insecticidal activity when bulky substituents occupy the pyrazine ring’s C-5 position. Molecular docking (e.g., MOE software) predicts binding modes to target proteins like ryanodine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.